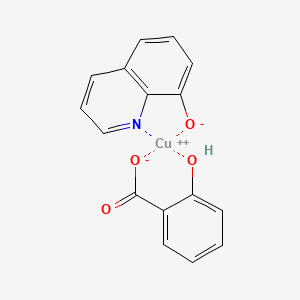
Copper, (8-quinolinolato)(salicylato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper, (8-quinolinolato)(salicylato)- typically involves the reaction of copper salts with 8-quinolinol and salicylic acid. One common method involves dissolving copper(II) sulfate in water and then adding 8-quinolinol and salicylic acid under controlled pH conditions. The reaction mixture is then heated to promote the formation of the desired complex .
Industrial Production Methods
Industrial production of copper, (8-quinolinolato)(salicylato)- often involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Copper, (8-quinolinolato)(salicylato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of copper oxides.
Reduction: It can be reduced to lower oxidation states of copper.
Substitution: The ligands (8-quinolinol and salicylic acid) can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts
Major Products Formed
Oxidation: Copper oxides (CuO, Cu2O).
Reduction: Reduced copper complexes.
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Copper, (8-quinolinolato)(salicylato)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its antimicrobial properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antifungal activities.
Industry: Used as a wood preservative to prevent fungal growth and decay.
Mechanism of Action
The mechanism of action of copper, (8-quinolinolato)(salicylato)- involves the interaction of copper ions with biological molecules. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to the inhibition of their functions. In particular, it has been shown to inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Copper 8-quinolinolate: Similar in structure but lacks the salicylate ligand.
Copper salicylate: Contains only the salicylate ligand without the 8-quinolinol component
Uniqueness
Copper, (8-quinolinolato)(salicylato)- is unique due to the presence of both 8-quinolinol and salicylic acid ligands, which confer distinct chemical and biological properties. The combination of these ligands enhances the compound’s stability and reactivity, making it more effective in various applications compared to its individual components .
Properties
Molecular Formula |
C16H11CuNO4 |
|---|---|
Molecular Weight |
344.81 g/mol |
IUPAC Name |
copper;2-hydroxybenzoate;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.C7H6O3.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10;/h1-6,11H;1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
KJJCCPMNVQVZHD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















